molecular formula C10H14O5 B599262 3,4-O-Isopropylidene shikimic acid CAS No. 183075-03-8

3,4-O-Isopropylidene shikimic acid

Cat. No. B599262
CAS RN: 183075-03-8
M. Wt: 214.217
InChI Key: PILATNHSTHZMCA-UHFFFAOYSA-N
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Description

3,4-O-Isopropylidene-shikimic acid is a natural product that can be isolated from the whole plants of Hypericum wightianum . It has anti-inflammatory effects and antioxidant activities .


Synthesis Analysis

3,4-O-Isopropylidene-shikimic acid is a derivative of shikimic acid (SA). SA is extracted from Illicium verum Hook.fil., which has been used in traditional Chinese medicine .


Chemical Reactions Analysis

3,4-Oxo-isopropylidene shikimic acid has been found to relieve brain edema in rats subjected to MCAT by improving energy metabolism and Na+, K±ATPase activity in rat brain tissue .

Scientific Research Applications

Anti-Inflammatory Applications

ISA has been shown to possess significant anti-inflammatory properties. In studies, it reduced inflammation induced by various agents such as xylene and carrageenan in animal models . This suggests its potential use in developing treatments for conditions characterized by inflammation, such as arthritis or dermatitis.

Analgesic Effects

The compound has also demonstrated analgesic effects, reducing pain in animal models when induced by acetic acid and thermal stimuli . This points to its application in pain management, potentially offering an alternative to traditional painkillers with fewer side effects.

Antioxidant Activity

ISA exhibits moderate antioxidant activity, scavenging harmful free radicals like superoxide and hydroxyl radicals . This property is crucial in preventing oxidative stress-related diseases, including neurodegenerative disorders and some types of cancer.

Gastrointestinal Protection

Research has highlighted ISA’s protective effects against experimental colitis in rats, suggesting its therapeutic potential for inflammatory bowel diseases like ulcerative colitis and Crohn’s disease . It could be used to alleviate symptoms and prevent flare-ups in patients.

Neuroprotective Potential

ISA has been found to inhibit platelet aggregation and blood coagulation, which are critical factors in the development of cerebral ischemia . This indicates its possible role in preventing strokes and treating other cerebrovascular diseases.

Pharmaceutical Research and Drug Synthesis

Due to its stability and versatility, ISA serves as a valuable building block in pharmaceutical research for synthesizing novel drug candidates . It’s particularly useful in creating drugs with anti-inflammatory and analgesic properties.

Mechanism of Action

Target of Action

3,4-O-Isopropylidene shikimic acid is a natural product that can be isolated from the whole plants of Hypericum wightianum . It has been found to have anti-inflammatory and antioxidant activities . The primary targets of this compound are the inflammatory mediators and reactive oxygen species (ROS) in the body .

Mode of Action

The compound interacts with its targets by reducing the production of pro-inflammatory mediators and ROS . This leads to a decrease in inflammation and oxidative stress in the body .

Biochemical Pathways

It is known that the compound plays a role in the inflammatory response and oxidative stress pathways . By reducing the production of pro-inflammatory mediators and ROS, the compound can help to alleviate inflammation and oxidative stress .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may be well-absorbed in the body

Result of Action

The anti-inflammatory and antioxidant activities of 3,4-O-Isopropylidene shikimic acid result in a reduction of inflammation and oxidative stress in the body . This can lead to a decrease in symptoms associated with conditions such as colitis .

Action Environment

The action of 3,4-O-Isopropylidene shikimic acid can be influenced by various environmental factors. For example, the compound’s solubility in DMSO suggests that its absorption and efficacy may be affected by the presence of this solvent . Additionally, the compound’s stability may be influenced by factors such as temperature and light .

Safety and Hazards

When handling 3,4-O-Isopropylidene shikimic acid, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-10(2)14-7-4-5(9(12)13)3-6(11)8(7)15-10/h4,6-8,11H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILATNHSTHZMCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C=C(CC(C2O1)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00920057
Record name 7-Hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-2H-1,3-benzodioxole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-O-Isopropylidene shikimic acid

CAS RN

90927-40-5
Record name 1-Cyclohexene-1-carboxylic acid-5-hydroxy-3,4-isopropylidine-dioxy
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090927405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-2H-1,3-benzodioxole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What analytical techniques are commonly used to study 3,4-O-Isopropylidene shikimic acid?

A: High-performance liquid chromatography (HPLC) is a key method for analyzing 3,4-O-Isopropylidene shikimic acid. [] Researchers have developed and validated RP-HPLC methods for determining its concentration in various matrices, including Kangshuansu tablets [] and biological samples. [] These methods offer sensitivity, accuracy, and reproducibility for studying this compound. []

A: Yes, a study using a mouse model investigated the tissue distribution of 3,4-O-Isopropylidene shikimic acid following intravenous administration. [] The results revealed rapid distribution throughout the body, with the highest concentrations observed in the blood. [] The compound also appeared to accumulate in tissues like the stomach, intestines, muscle, and potentially fat. [] These findings suggest a need to monitor its levels during clinical use. []

A: Yes, 3,4-O-Isopropylidene shikimic acid has been identified in the whole plant extract of Hypericum wightianum Wall ex Wight et Arn. [] This finding suggests a potential natural source for this compound, though its abundance and extraction methods require further investigation.

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